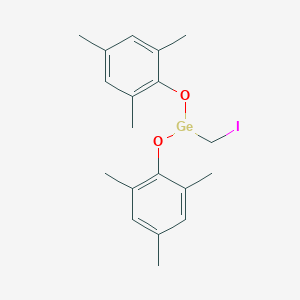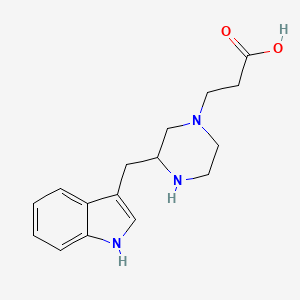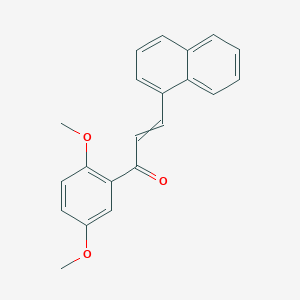
CID 78068656
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78068656” is a chemical entity cataloged in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78068656 are not explicitly documented. the general approach to synthesizing complex organic compounds typically involves multi-step reactions, purification processes, and quality control measures to ensure the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78068656 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenated hydrocarbons. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.
Wissenschaftliche Forschungsanwendungen
CID 78068656 has a wide range of scientific research applications. It is used in:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In the study of metabolic pathways and the identification of bioactive metabolites.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of CID 78068656 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream biological responses. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 78068656 can be identified using PubChem’s 2-dimensional and 3-dimensional neighboring sets. These similar compounds share structural features and may exhibit comparable chemical and biological properties .
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties
Conclusion
This compound is a compound of significant interest in the scientific community Its unique chemical properties, diverse reaction pathways, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C19H24GeIO2 |
|---|---|
Molekulargewicht |
483.9 g/mol |
InChI |
InChI=1S/C19H24GeIO2/c1-12-7-14(3)18(15(4)8-12)22-20(11-21)23-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3 |
InChI-Schlüssel |
NISLGTMVXWOHKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)O[Ge](CI)OC2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)

![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)

![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)

phosphane}](/img/structure/B14176014.png)

